s-Triazole, 1-methyl-5-methylamino-3-(5-nitro-2-furyl)-
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Overview
Description
s-Triazole, 1-methyl-5-methylamino-3-(5-nitro-2-furyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and significant biological activities. This particular compound features a triazole ring substituted with a methyl group, a methylamino group, and a nitrofuryl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 1-methyl-5-methylamino-3-(5-nitro-2-furyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-1,2,4-triazole-3-thiol with 5-nitro-2-furaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
s-Triazole, 1-methyl-5-methylamino-3-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles and reduced derivatives, which can have different biological and chemical properties .
Scientific Research Applications
s-Triazole, 1-methyl-5-methylamino-3-(5-nitro-2-furyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of s-Triazole, 1-methyl-5-methylamino-3-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazole ring can also bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole isomer with different substitution patterns.
1,2,4-Triazole: Similar to s-Triazole but with different nitrogen atom arrangements.
5-Nitrofurfural: A compound with a similar nitrofuryl group but lacking the triazole ring.
Uniqueness
s-Triazole, 1-methyl-5-methylamino-3-(5-nitro-2-furyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a nitrofuryl group makes it a valuable compound for various applications .
Properties
CAS No. |
41735-41-5 |
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Molecular Formula |
C8H9N5O3 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
N,2-dimethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5O3/c1-9-8-10-7(11-12(8)2)5-3-4-6(16-5)13(14)15/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
ZWROPIUKVXCYKH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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